REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[O:6][CH2:5][CH2:4]1.[OH-].[Na+]>>[NH2:2][CH:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[O:6][CH2:5][CH2:4]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
27.8 g
|
Type
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reactant
|
Smiles
|
Cl.NC1CCOC2=CC=CC=C12
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer dried (sodium sulfate)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCOC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.095 mol | |
AMOUNT: MASS | 14.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |